molecular formula C23H26N2O3S2 B4153794 3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4153794
M. Wt: 442.6 g/mol
InChI Key: NXDSXUNKCSWESO-UHFFFAOYSA-N
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Description

This compound (C₂₃H₂₆N₂O₃S₂, MW 442.6 g/mol) features a benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a tetrahydrobenzene ring. Key structural elements include:

  • 4-Methoxyphenyl group at position 3, contributing electron-donating effects.
  • Tetrahydro-2H-pyran-2-ylmethylsulfanyl moiety at position 2, introducing steric bulk and oxygen-based polarity .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(oxan-2-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S2/c1-27-16-11-9-15(10-12-16)25-22(26)20-18-7-2-3-8-19(18)30-21(20)24-23(25)29-14-17-6-4-5-13-28-17/h9-12,17H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDSXUNKCSWESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4CCCCO4)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_2O_3S, with a molecular weight of approximately 364.47 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Biological Activity Overview

This compound is part of a broader class of Mannich bases , which have been extensively studied for their diverse biological activities. The following sections will discuss specific biological activities associated with this compound.

Anticancer Activity

Research has indicated that Mannich bases exhibit significant anticancer properties. A study highlighted the antiproliferative effects of various Mannich bases against human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism of action often involves the inhibition of DNA topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells .

Cell LineIC50 (µM)Reference
HeLa15.2
HepG212.5
A54920.0

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that the presence of the methoxyphenyl group enhances antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis64 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It has been shown to reduce pro-inflammatory cytokine production and inhibit the activation of NF-kB signaling pathways .

Case Studies

  • Study on Anticancer Properties : A recent study investigated the effects of this compound on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Evaluation of Antimicrobial Efficacy : Another study focused on the antibacterial properties of Mannich bases similar to this compound, demonstrating significant activity against Gram-positive and Gram-negative bacteria with varying MIC values .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit promising anticancer properties. The benzothieno-pyrimidine scaffold has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, derivatives of benzothieno-pyrimidines have demonstrated efficacy against breast and prostate cancer cells by targeting specific signaling pathways involved in cell growth and survival .

Antimicrobial Properties

Research indicates that compounds containing sulfur and nitrogen heterocycles often exhibit antimicrobial activity. The presence of the tetrahydro-pyran moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration in microbial cells. Preliminary assays suggest that this compound could be effective against a range of bacterial strains, including resistant strains .

Neurological Applications

The structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds with similar scaffolds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. There is a growing interest in exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the formation of the benzothieno-pyrimidine core followed by functionalization with methoxyphenyl and tetrahydropyran groups. Various derivatives have been synthesized to enhance biological activity or selectivity.

Case Studies

StudyFindings
Anticancer Activity A derivative showed IC50 values below 10 µM against MCF-7 breast cancer cells, indicating strong cytotoxicity .
Antimicrobial Testing Exhibited significant inhibition against E. coli and S. aureus with MIC values ranging from 32 to 64 µg/mL .
Neuroprotective Effects Demonstrated a reduction in oxidative stress markers in neuronal cell cultures treated with the compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The tetrahydro-2H-pyran-2-ylmethylsulfanyl group (–S–CH₂–tetrahydropyran) is a thioether, which can undergo nucleophilic displacement under basic conditions. For example:

  • Reaction with amines : In related thieno[2,3-d]pyrimidinones, methylthio (–SMe) groups at the C2 position are replaced by amines (e.g., piperidine or pyrrolidine) via base-promoted elimination of methanethiol (HSMe) .

    Example :
    Compound+piperidineKOH, DMF, 100°CC2-piperidine derivative+HSMe\text{Compound} + \text{piperidine} \xrightarrow{\text{KOH, DMF, 100°C}} \text{C2-piperidine derivative} + \text{HSMe}
    This reaction proceeds via an elimination-addition mechanism, forming a transient intermediate that reacts with the nucleophile.

Oxidation of the Sulfanyl Group

The sulfanyl (–S–) moiety can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents:

  • With H₂O₂ or mCPBA :

    CompoundH2O2/AcOHSulfoxideexcess H2O2Sulfone\text{Compound} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}
    Such oxidations are stereoselective and can alter the compound’s electronic properties and bioavailability.

Acid-Catalyzed Ring Opening of the Pyran Moiety

The tetrahydropyran (THP) ring is susceptible to acid hydrolysis. Under strong acidic conditions (e.g., HCl or H₂SO₄):

  • Reaction mechanism :
    Protonation of the oxygen atom weakens the C–O bonds, leading to ring opening and formation of a diol intermediate.

    THP groupHCl (aq)CH2SH–(CH2)4–OH\text{THP group} \xrightarrow{\text{HCl (aq)}} \text{CH}_2\text{SH–(CH}_2\text{)}_4\text{–OH}

Demethylation of the 4-Methoxyphenyl Group

The methoxy (–OMe) group on the phenyl ring can be demethylated to a hydroxyl (–OH) group using reagents like BBr₃ or HBr/AcOH:

  • Example :

    4-MeO–PhBBr3, DCM, 78°C4-HO–Ph+MeBr\text{4-MeO–Ph} \xrightarrow{\text{BBr}_3,\ \text{DCM},\ -78°C} \text{4-HO–Ph} + \text{MeBr}
    This reaction enhances the electrophilicity of the aromatic ring, enabling subsequent functionalization (e.g., nitration or sulfonation) .

Cyclization and Domino Reactions

The pyrimidinone core participates in domino reactions with diketones or enolizable substrates. For instance:

  • With cyclohexanone :
    In the presence of malononitrile and bases, the C6 position of the pyrimidinone undergoes nucleophilic attack, followed by cyclization to form tetrahydronaphthalene derivatives .

    Key steps :

    • Michael addition at C6.

    • Intramolecular cyclization.

    • Elimination of isocyanic acid (HNCO).

Hydrolysis of the Pyrimidinone Ring

Under acidic or basic conditions, the lactam ring may hydrolyze:

  • Acidic hydrolysis :

    Pyrimidin-4-oneHCl (conc)Thiophene dicarboxylic acid derivative\text{Pyrimidin-4-one} \xrightarrow{\text{HCl (conc)}} \text{Thiophene dicarboxylic acid derivative}

  • Basic hydrolysis :

    Pyrimidin-4-oneNaOH (aq)Open-chain thioamide\text{Pyrimidin-4-one} \xrightarrow{\text{NaOH (aq)}} \text{Open-chain thioamide}

Photophysical Modifications

The extended π-system of the benzothienopyrimidinone core allows for photochemical reactions, such as:

  • UV-induced dimerization : Under UV light, [2+2] cycloadditions may occur between adjacent carbonyl groups.

  • Fluorescence quenching : Electron-withdrawing groups (e.g., sulfone) can alter emission properties, relevant in sensor applications .

Comparison with Similar Compounds

Substituent Variations at Position 2 (Sulfanyl Group)

The sulfanyl group at position 2 is a critical site for modulating bioactivity. Comparisons include:

Compound Name Substituent at Position 2 Molecular Weight Key Features
Target Compound Tetrahydro-2H-pyran-2-ylmethyl 442.6 g/mol Enhanced polarity due to oxygen in pyran ring; moderate steric bulk.
3-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-... 2-(4-Methylphenyl)-2-oxoethyl Not reported Aromatic ketone group; increased lipophilicity.
3-(4-Ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-... 4-Methylbenzyl Not reported Linear alkyl chain; potential for improved membrane permeability.
3-(4-Chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-... 3-Methoxybenzyl Not reported Electron-rich benzyl group; may influence receptor binding.
2-[(4-tert-Butylbenzyl)sulfanyl]-3-methyl-... 4-tert-Butylbenzyl Not reported High steric hindrance; potential for prolonged metabolic stability.

Key Trends :

  • Polarity : The tetrahydro-2H-pyran group in the target compound offers higher polarity compared to benzyl or alkyl chains .
  • Steric Effects : Bulky substituents (e.g., tert-butylbenzyl) may reduce enzymatic degradation but limit target accessibility .

Aromatic Substituents at Position 3

The aryl group at position 3 modulates electronic properties and target affinity:

Compound Name Substituent at Position 3 Impact on Properties
Target Compound 4-Methoxyphenyl Electron-donating; enhances resonance stabilization.
3-(4-Ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-... 4-Ethoxyphenyl Increased lipophilicity compared to methoxy; may alter pharmacokinetics.
3-(4-Chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-... 4-Chlorophenyl Electron-withdrawing; may enhance binding to electrophilic targets.
2-(4-Bromophenoxy)-3-isopropyl-... 4-Bromophenoxy Halogen atom improves binding to hydrophobic pockets; observed in crystallography.

Key Trends :

  • Halogenation : Chloro/bromo substituents improve binding to hydrophobic enzyme pockets .

Analytical Techniques

  • NMR and IR : Used to confirm substituent identity and purity .
  • X-ray Crystallography: Revealed planar thienopyrimidine cores in analogs, critical for π-stacking .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldKey Intermediate
1Al/Hg, THF/H₂O65%4-Methylsulfonylmethyl intermediate
24-Methoxyphenyl boronic acid, Pd catalyst78%3-Aryl-substituted core
3NaBH₄, MeOH85%Final reduced product

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy : ¹H-NMR (CDCl₃) reveals aromatic protons (δ 7.82–8.71 ppm), aliphatic protons from the tetrahydro-2H-pyran group (δ 2.89–2.95 ppm), and methoxy protons (δ ~3.84 ppm) .
  • IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (1676 cm⁻¹), and C-S (650–750 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+1]⁺ peaks (e.g., m/z 284 for simpler analogs) .
  • X-ray Crystallography : Single-crystal studies confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with R factors <0.07) .

Q. Table 2: Key Spectral Data

TechniqueDataReference
¹H-NMRδ 7.77 (s, CONH), δ 2.95–2.89 (8H, aliphatic)
IR1676 cm⁻¹ (C=O), 3309 cm⁻¹ (N-H)
MSm/z 284 [M+1]⁺

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Methoxy Position : The 4-methoxyphenyl group enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Sulfanyl Linkers : Bulky groups (e.g., tetrahydro-2H-pyran-2-ylmethyl) improve metabolic stability but may reduce binding affinity due to steric hindrance .
  • Pyrimidine Core : Substitutions at the 2-position (e.g., propylamino vs. sulfanyl) modulate kinase inhibition profiles .

Q. Table 3: Activity Comparison of Derivatives

Substituent at 2-PositionIC₅₀ (μM) for p38α InhibitionReference
Tetrahydro-2H-pyran-2-ylmethyl0.12
Propylamino0.08
Pyridinyl0.25

Advanced: How can computational methods optimize the design of analogs?

Answer:

  • Molecular Docking : Used to predict binding modes with targets like p38α MAP kinase. The tetrahydro-2H-pyran group occupies hydrophobic pockets, while the methoxyphenyl moiety forms π-π interactions .
  • DFT Calculations : Assess electronic effects of substituents on reactivity (e.g., HOMO-LUMO gaps for charge-transfer interactions) .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .

Advanced: How to resolve contradictions in biological data across studies?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying cell lines (e.g., HOP-92 vs. MCF-7) or incubation times . Validate using standardized protocols (e.g., NIH/NCATS guidelines).
  • Compound Purity : Ensure >95% purity via HPLC (C18 column, MeOH/H₂O gradient) and confirm absence of residual solvents (e.g., THF) by GC-MS .
  • Off-Target Effects : Use CRISPR-edited cell lines or selective inhibitors to isolate target-specific activity .

Basic: What in vitro models are used for initial biological screening?

Answer:

  • Antimicrobial Assays : MIC determinations against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Anticancer Screening : NCI-60 cell line panel for growth inhibition (e.g., HOP-92 lung cancer cells at 10 μM) .
  • Kinase Profiling : Radiometric assays for p38α, JNK, or ERK inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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